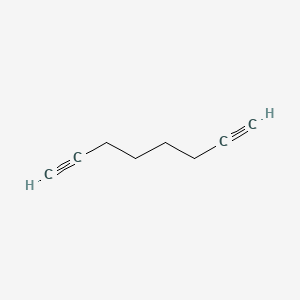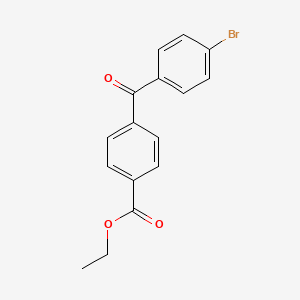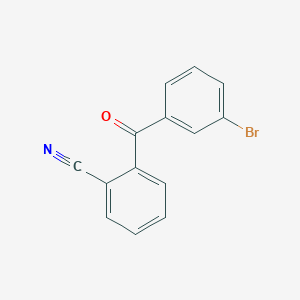
1,7-辛二炔
描述
1,7-Octadiyne is a terminal bis-alkyne . It participates in the formation of uranium (IV) vinyl complexes . It reacts with frustrated Lewis pair P (o-tolyl)3/B (C6F5)3 by acetylene C-C coupling to yield the zwitterionic product .
Molecular Structure Analysis
The molecular formula of 1,7-Octadiyne is C8H10 . Its InChI is 1S/C8H10/c1-3-5-7-8-6-4-2/h1-2H,5-8H2 and the InChIKey is DSOJWVLXZNRKCS-UHFFFAOYSA-N . The canonical SMILES representation is C#CCCCCC#C .Chemical Reactions Analysis
1,7-Octadiyne is known to participate in the formation of uranium (IV) vinyl complexes . It reacts with frustrated Lewis pair P (o-tolyl)3/B (C6F5)3 by acetylene C-C coupling to yield the zwitterionic product .Physical and Chemical Properties Analysis
1,7-Octadiyne has a molecular weight of 106.16 g/mol . It has a density of 0.8 g/mL at 25 °C . The boiling point is 135-136 °C . It has a refractive index n20/D of 1.446 .科学研究应用
聚合物化学和合成:
- Unold等人(2013年)探索了手性1,7-辛二炔的立体选择性和区域选择性环聚合反应,得到了具有六元重复单元的聚(1,7-辛二炔),展示了聚合物具有高度顺式性质,具有反式外环双键(Unold et al., 2013)。
- Park,Lee和Choi(2013年)通过引入二甲基取代物增强了1,7-辛二炔的环聚合速率,导致更快的聚合反应并产生具有可预测分子量的聚合物(Park, Lee, & Choi, 2013)。
- Bond(2002年)研究了1,7-辛二炔的低温晶体结构,揭示了固态中C–H⋯π相互作用在α,ω-不饱和线性烃中的作用(Bond, 2002)。
氢硼化和有机硼聚合物:
- Chujo,Tomita,Hashiguchi和Saegusa(1992年)通过1,7-辛二炔和异辛基硼烷的反应合成了有机硼聚合物,表明在聚合物化学中的潜在应用(Chujo et al., 1992)。
络合和宿主-客体化学:
- Hu,Deng,Li,Jia和Li(2013年)研究了1,7-辛二炔与全乙基化的柱[5]芳烃的络合行为,突出了该化合物在宿主-客体化学应用中的潜力(Hu et al., 2013)。
催化和有机合成:
- Fustero,Bello,Miró,Simón和del Pozo(2012年)利用1,7-辛二烯,一种相关化合物,在一种新型多组分串联交叉烯烃醚化-Diels-Alder反应中,展示了其在催化和有机合成中的实用性。
分子结构研究:
- Boese,Sickle和Vollhardt(1994年)研究了1,7-辛二炔与各种化合物的反应,有助于理解有机化学中的分子结构(Boese,Sickle,& Vollhardt,1994)。
光物理研究:
- Nagy-Felsobuki,Peel和Willett(1979年)测量了1,7-辛二炔的光电子能谱,有助于理解这类化合物的光物理性质(Nagy-Felsobuki, Peel, & Willett, 1979)。
金属催化反应:
- Hefner,Zizelman,Durfee和Lewandos(1984年)研究了1,7-辛二炔的铜(I)三氟甲磺酸盐π配合物,突出了其在金属催化反应中的作用(Hefner et al., 1984)。
安全和危害
作用机制
Target of Action
1,7-Octadiyne is a terminal bis-alkyne It has been reported to interact with uranium (iv) vinyl complexes and frustrated Lewis pairs .
Mode of Action
1,7-Octadiyne reacts with frustrated Lewis pair P(o-tolyl)3/B(C6F5)3 by acetylene C-C coupling to yield a zwitterionic product . This suggests that 1,7-Octadiyne can participate in reactions involving the formation of new carbon-carbon bonds.
Biochemical Pathways
It has been used in environmental activity-based protein profiling for function-driven enzyme discovery from natural communities . This suggests that 1,7-Octadiyne may interact with certain enzymes and potentially influence their activity.
Pharmacokinetics
Its molecular weight is 106.1650 , which could influence its absorption and distribution
Result of Action
It is known to participate in the formation of uranium (IV) vinyl complexes and to yield a zwitterionic product when reacting with a frustrated Lewis pair . These reactions suggest that 1,7-Octadiyne may influence the formation of new chemical structures.
Action Environment
It is known that 1,7-octadiyne is a liquid at room temperature , and its storage temperature is recommended to be 2-8°C . These factors could potentially influence its stability and reactivity.
生化分析
Biochemical Properties
1,7-Octadiyne plays a significant role in biochemical reactions, particularly as a bifunctional enzyme probe. It interacts with enzymes such as ammonia monooxygenases and alkane monooxygenases. These interactions are facilitated through a highly specific alkyne-azide cycloaddition reaction, enabling the fluorescent or biotin labeling of cells harboring active enzymes . This labeling helps in the detection and study of these enzymes in various biochemical processes.
Cellular Effects
1,7-Octadiyne influences various cellular processes, particularly in ammonia- and alkane-oxidizing bacteria. It is used to label cells that harbor active ammonia and alkane monooxygenases, which are crucial for the aerobic oxidation of ammonia and methane . This labeling helps in understanding the distribution and activity of these enzymes within the cells, providing insights into cell signaling pathways and gene expression related to these metabolic processes.
Molecular Mechanism
At the molecular level, 1,7-Octadiyne exerts its effects through binding interactions with specific enzymes. It participates in the formation of uranium (IV) vinyl complexes and reacts with frustrated Lewis pairs by acetylene C-C coupling to yield zwitterionic products . These interactions highlight the compound’s role in enzyme inhibition or activation and its impact on gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,7-Octadiyne can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 1,7-Octadiyne can be used in activity-based protein profiling protocols, which allow for the cultivation-independent detection of specific bacteria over time . This helps in understanding the temporal dynamics of enzyme activity and cellular responses.
Dosage Effects in Animal Models
The effects of 1,7-Octadiyne vary with different dosages in animal models. Higher dosages may lead to toxic or adverse effects, while lower dosages might be insufficient to elicit a significant response. The compound’s role in enzyme interactions and metabolic processes necessitates careful dosage optimization to avoid threshold effects and ensure accurate results in studies .
Metabolic Pathways
1,7-Octadiyne is involved in various metabolic pathways, particularly those related to the oxidation of ammonia and methane. It interacts with enzymes such as ammonia monooxygenases and alkane monooxygenases, playing a crucial role in the aerobic oxidation processes . These interactions affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 1,7-Octadiyne is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is essential for studying the compound’s biochemical effects.
Subcellular Localization
1,7-Octadiyne’s subcellular localization is determined by its interactions with specific enzymes and proteins. The compound is used as a bifunctional enzyme probe, enabling the fluorescent or biotin labeling of cells harboring active enzymes . This labeling reveals the subcellular localization of the tagged proteins, providing insights into the compound’s activity and function within different cellular compartments.
属性
IUPAC Name |
octa-1,7-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h1-2H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOJWVLXZNRKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061233 | |
| Record name | 1,7-Octadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871-84-1 | |
| Record name | 1,7-Octadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Octadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-Octadiyne | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,7-Octadiyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,7-Octadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octa-1,7-diyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,7-OCTADIYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD2DJ8KFZ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)
![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)
![cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345397.png)
![cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345401.png)



